
Ibogamine-18-carboxylic acid, 14-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ibogamine-18-carboxylic acid, 14-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester is a naturally occurring alkaloid found in the roots of plants from the Apocynaceae family It is known for its complex structure and potential pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ibogamine-18-carboxylic acid, 14-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester involves multiple steps, starting from simpler precursors. The synthetic route typically includes the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the desired substituents . The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources, followed by purification processes such as chromatography. Alternatively, synthetic methods can be scaled up using optimized reaction conditions to produce the compound in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
Ibogamine-18-carboxylic acid, 14-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ibogamine-18-carboxylic acid, 14-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ibogamine-18-carboxylic acid, 14-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester involves its interaction with molecular targets such as nicotinic acetylcholine receptors . It acts as an agonist, modulating the activity of these receptors and influencing neurotransmitter release. This interaction affects various signaling pathways in the brain, contributing to its pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Voacangine: Another alkaloid with a similar structure, found in the same plant family.
Ibogamine-18-carboxylic acid, 3,4-didehydro-, methyl ester: A related compound with slight structural differences.
Uniqueness
Ibogamine-18-carboxylic acid, 14-((3alpha)-17-methoxy-17-oxovobasan-3-yl)-, methyl ester is unique due to its specific functional groups and stereochemistry, which contribute to its distinct pharmacological profile. Its ability to interact with specific receptors and modulate neurotransmitter release sets it apart from other similar compounds .
Propiedades
Número CAS |
80981-95-9 |
|---|---|
Fórmula molecular |
C42H50N4O4 |
Peso molecular |
674.9 g/mol |
Nombre IUPAC |
methyl 17-ethyl-5-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |
InChI |
InChI=1S/C42H50N4O4/c1-6-24-17-23-20-42(41(48)50-5)38-29(15-16-46(21-23)39(24)42)27-12-10-13-28(36(27)44-38)31-18-30-25(7-2)22-45(3)34(35(30)40(47)49-4)19-32-26-11-8-9-14-33(26)43-37(31)32/h7-14,23-24,30-31,34-35,39,43-44H,6,15-22H2,1-5H3/b25-7- |
Clave InChI |
JSVJVPGYVMTAAH-ONAMSPKSSA-N |
SMILES isomérico |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC=C5C6CC\7C(C(CC8=C6NC9=CC=CC=C89)N(C/C7=C/C)C)C(=O)OC)C(=O)OC |
SMILES canónico |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC=C5C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


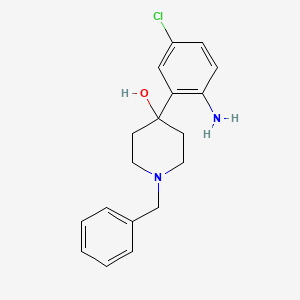
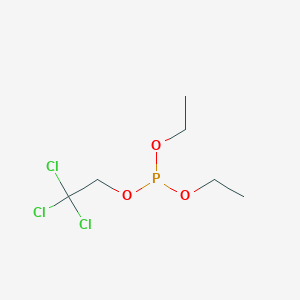
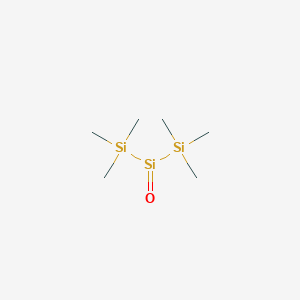

![Silane, trimethyl[(3,5,5-trimethyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14408060.png)
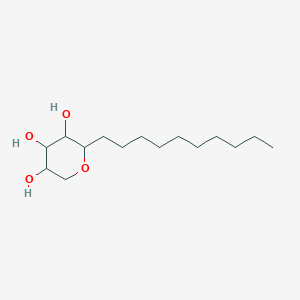
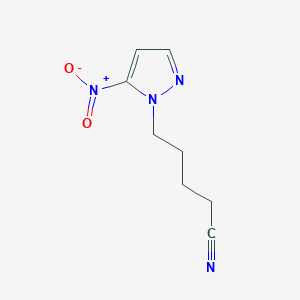
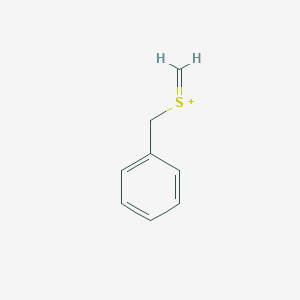


![Borane, [(1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-](/img/structure/B14408077.png)
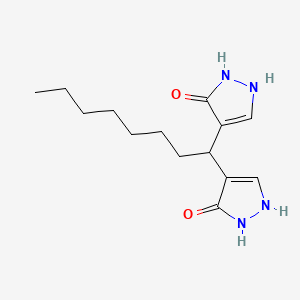
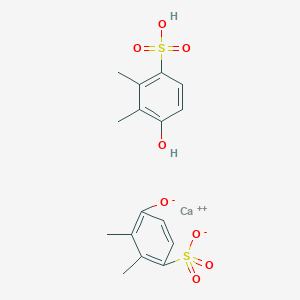
![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B14408088.png)
